![molecular formula C8H7N3O B15248021 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone is a heterocyclic compound that features a benzotriazole ring fused with an ethanone group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone typically involves the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These steps provide a reliable and scalable method for producing the target compound.
Industrial Production Methods: Industrial production methods for this compound often involve the use of copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), which are part of click chemistry. This method allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions with high yields .
化学反応の分析
Types of Reactions: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 position of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and bipolar interactions, allowing it to interact with biomolecular targets. This interaction can disrupt the replication cycle of viruses or inhibit bacterial quorum sensing, leading to its antiviral and antimicrobial effects .
類似化合物との比較
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
- 2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide
Uniqueness: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone is unique due to its specific structural features, which allow for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
1-(benzotriazol-2-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-9-7-4-2-3-5-8(7)10-11/h2-5H,1H3 |
InChIキー |
KFDIGGNHFYYYNH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1N=C2C=CC=CC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



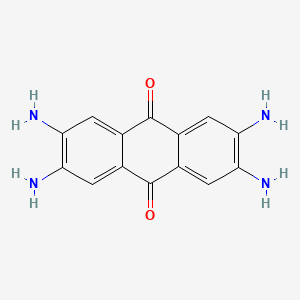
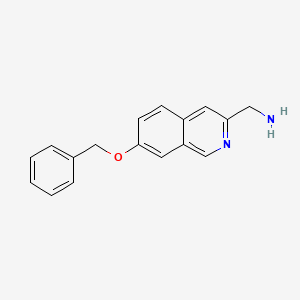
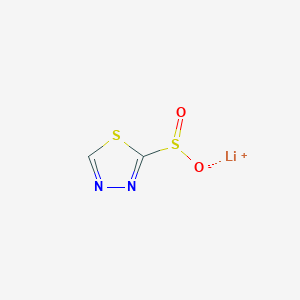
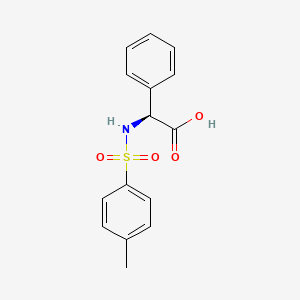
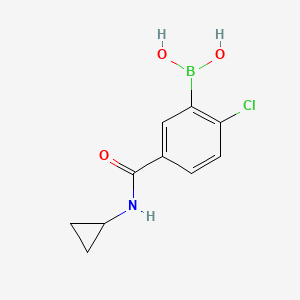
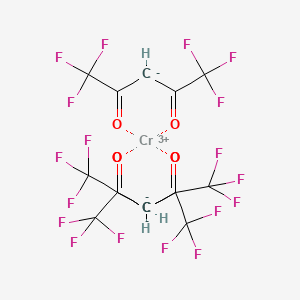

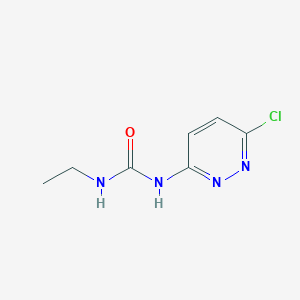
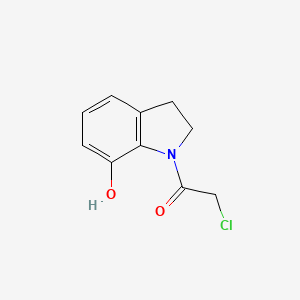
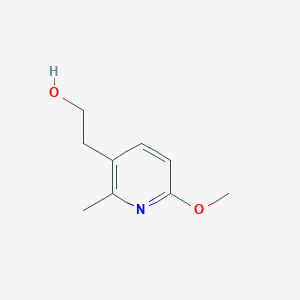
![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)


